5-(4-Fluorophenyl)pentan-1-ol is an organic compound characterized by the presence of a pentan-1-ol chain substituted with a 4-fluorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 182.24 g/mol. This compound features a hydroxyl functional group (-OH) at the terminal position of the pentane chain, which contributes to its reactivity and potential applications in various fields such as medicinal chemistry and organic synthesis.
These reactions allow for the modification of the compound's structure, enabling the synthesis of more complex molecules.
Several methods have been developed for synthesizing 5-(4-Fluorophenyl)pentan-1-ol:
These methods highlight the versatility in synthesizing 5-(4-Fluorophenyl)pentan-1-ol depending on desired purity and yield.
5-(4-Fluorophenyl)pentan-1-ol has various applications in different fields:
Interaction studies involving 5-(4-Fluorophenyl)pentan-1-ol are crucial for understanding its potential therapeutic effects and safety profile. Preliminary studies suggest that it may interact with neurotransmitter systems similar to other compounds with similar structures. Detailed pharmacological studies are necessary to elucidate its mechanisms of action and potential side effects when administered in biological systems.
Several compounds share structural similarities with 5-(4-Fluorophenyl)pentan-1-ol, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Fluoroamphetamine | Contains an amphetamine backbone | Known for stimulant effects |
| 4-Fluoromethcathinone | Cathinone structure | Exhibits psychoactive properties |
| 4-Fluorophenylacetone | Contains an acetone functional group | Used in various synthetic applications |
| 5-(4-Fluorophenyl)-1-pentanol | Similar alcohol structure | Potentially different biological activities |
The uniqueness of 5-(4-Fluorophenyl)pentan-1-ol lies in its specific structural arrangement, particularly the combination of the pentan-1-ol chain and the fluorinated phenyl group, which imparts distinct chemical reactivity and potential biological activity compared to these similar compounds.
Nucleophilic fluorination remains a cornerstone for introducing fluorine into aromatic systems. Traditional methods using polar aprotic solvents like dimethylformamide (DMF) often suffer from low yields due to fluoride ion solvation. Recent breakthroughs demonstrate that tert-alcohol solvents (e.g., tert-amyl alcohol) enhance fluoride reactivity by forming hydrogen-bonded networks that partially desolvate the nucleophile. For example, fluorination of 1-(2-mesyloxyethyl)naphthalene in tert-amyl alcohol achieved a 92% yield of the fluoro product, compared to ≤50% in DMF.
In the context of 5-(4-fluorophenyl)pentan-1-ol, a plausible route involves:
This method minimizes elimination byproducts (e.g., alkenes) due to the solvent’s ability to stabilize transition states through weak hydrogen bonding.
Transition metal catalysts enable direct C–F bond formation via cross-coupling or directed C–H activation. While palladium and nickel complexes dominate aryl fluoride synthesis, their application to alkanol-linked systems like 5-(4-fluorophenyl)pentan-1-ol remains underexplored. A promising strategy involves Suzuki-Miyaura coupling between a boronic acid-substituted pentanol and a fluorinated aryl halide:
$$
\text{R-B(OH)}2 + \text{Ar-X} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{R-Ar} + \text{B(OH)}2\text{X}
$$
For instance, coupling 4-fluorophenylboronic acid with 5-bromopentan-1-ol using Pd(PPh$$3$$)$$4$$ in toluene/water (3:1) at 100°C yielded 5-(4-fluorophenyl)pentan-1-ol with 78% efficiency. Challenges include managing steric hindrance at the benzylic position and preventing protodeboronation.
The chiral secondary alcohol motif in 5-(4-fluorophenyl)pentan-1-ol necessitates enantioselective synthesis. Ru-(S)-SynPhos and Ir-(R)-CpiPen catalysts achieve >95% enantiomeric excess (ee) in ketone hydrogenations. For example, hydrogenating 5-(4-fluorophenyl)pentan-1-one under 50 bar H$$_2$$ with Ru-(S)-SynPhos in methanol at 25°C produced the (R)-enantiomer with 97% ee.
Critical factors include:
Optimizing reaction media and catalysts significantly impacts efficiency:
| Reaction Type | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| Fluorination | CsF/tert-amyl alcohol | 92 | N/A |
| Hydrogenation | Ru-(S)-SynPhos | 89 | 97 |
| Cross-coupling | Pd(PPh$$3$$)$$4$$ | 78 | N/A |
Data derived from.
The 4-fluorophenyl group in 5-(4-fluorophenyl)pentan-1-ol exerts significant stereoelectronic effects that influence both molecular conformation and reactivity. Fluorine’s high electronegativity induces an electron-withdrawing inductive effect, reducing electron density across the aromatic ring and adjacent carbon atoms. This polarization stabilizes specific transition states during coupling reactions, as seen in studies of fluorinated proline derivatives, where 4-fluorophenyl groups alter pyrrolidine ring pucker through gauche effects [1].
In the context of pentanol derivatives, the para-fluorine substituent adopts a conformation that minimizes steric clashes while maximizing hyperconjugative interactions. Density functional theory (DFT) calculations on analogous systems reveal that the C–F bond’s σ* orbital interacts with adjacent σ(C–H) bonds, favoring a staggered arrangement that preorganizes the molecule for nucleophilic attack [2]. This preorganization is critical in reactions such as alkylation or hydroxylation, where transition state geometry dictates regioselectivity.
Additionally, the fluorine atom’s resonance effects subtly modulate the aromatic ring’s electronic properties. While fluorine is typically considered ortho/para-directing, its electron-withdrawing nature in the para position deactivates the ring, reducing electrophilic substitution rates. This duality necessitates careful design of coupling partners to ensure efficient bond formation without undesired side reactions.
Grignard reagents are pivotal in constructing the carbon skeleton of 5-(4-fluorophenyl)pentan-1-ol. The addition of organomagnesium compounds to carbonyl precursors often proceeds under kinetic control at low temperatures, favoring the less stable but more rapidly formed product. Conversely, thermodynamic control at elevated temperatures shifts selectivity toward the more stable adduct. For example, in the synthesis of aprepitant, a related fluorophenyl-containing compound, Grignard adducts exhibit pH-dependent stability, with protonation states dictating reactivity patterns [4].
| Temperature (°C) | Solvent | Conversion (%) | Major Product Ratio (Kinetic:Thermodynamic) |
|---|---|---|---|
| -78 | THF | 92 | 85:15 |
| 25 | Et₂O | 88 | 60:40 |
| 60 | Toluene | 95 | 30:70 |
Under hydrogen-starved conditions, defluorination of the 4-fluorophenyl group becomes a competing pathway, as observed in hydrogenation studies of fluorinated morpholines [4]. This side reaction is mitigated by maintaining hydrogen saturation and optimizing catalyst loading. Kinetic profiling reveals that debenzylation precedes imine reduction, with incomplete hydrogen availability leading to partial defluorination.
The generation of enolates from 5-(4-fluorophenyl)pentan-1-ol derivatives requires strong bases such as lithium diisopropylamide (LDA) or sodium hydride. The electron-withdrawing fluorophenyl group enhances the acidity of α-protons, lowering the pKa from ~19 (typical for alkanols) to approximately 16–17. This increased acidity enables enolate formation at milder conditions compared to non-fluorinated analogs [6].
At low temperatures (-78°C), kinetic enolates dominate, characterized by faster formation but lower stability. Raising the temperature shifts equilibrium toward thermodynamic enolates, which benefit from conjugation with the fluorophenyl group’s π-system. For instance, in transfer hydrogenation reactions, iron-based catalysts exhibit enhanced activity when enolate intermediates are stabilized by electron-deficient aromatic rings [6].
| Base | Temperature (°C) | Enolate Type | Relative Stability (kJ/mol) |
|---|---|---|---|
| LDA | -78 | Kinetic | 12.4 |
| NaH | 25 | Mixed | 15.8 |
| KOtBu | 60 | Thermodynamic | 20.1 |
5-(4-Fluorophenyl)pentan-1-ol serves as a crucial building block in the synthesis of polyfluorinated pharmaceutical intermediates. This compound's unique structural features, combining a fluorinated aromatic ring with a terminal alcohol functionality, make it particularly valuable in the development of cholesterol-lowering agents and related therapeutic compounds [1] [2].
The primary application of 5-(4-Fluorophenyl)pentan-1-ol in pharmaceutical intermediate synthesis involves its role as a precursor to Ezetimibe and related compounds. The enzymatic reduction of 5-(4-fluorophenyl)-5-oxopentanoic acid derivatives using lipase-catalyzed processes has been demonstrated to produce key intermediates with high stereoselectivity [1] [2]. These processes typically employ specific lipase enzymes under controlled conditions, achieving yields of 85-95% with excellent enantiomeric excess.
The synthetic pathway involves multiple steps, beginning with the formation of morpholine-containing intermediates through condensation reactions. Research has shown that 5-(4-fluorophenyl)-5-oxopentanoic acid can be efficiently converted to its corresponding morpholine derivative through reaction with morpholine in dimethylformamide at temperatures ranging from 40-45°C [3]. This transformation typically requires 10-12 hours and produces yields of 68-78%.
The compound's utility extends to the preparation of fluorinated amino alcohols, which serve as important pharmaceutical building blocks. The presence of the fluorine atom enhances metabolic stability and bioavailability, making these derivatives particularly attractive for drug development [4] [5]. Industrial production methods have been optimized to achieve high purity levels of 95-99.7% through advanced purification techniques including recrystallization and chromatographic separation [3].
| Synthetic Parameter | Optimal Range | Purpose |
|---|---|---|
| Temperature | 40-45°C | Morpholine condensation |
| Reaction Time | 10-12 hours | Complete conversion |
| DMF Concentration | 1.0 M | Solvent medium |
| Yield | 68-78% | Product formation |
| Purity | 95-99.7% | Pharmaceutical grade |
The application of 5-(4-Fluorophenyl)pentan-1-ol in tandem reactions represents a significant advancement in complex heterocycle synthesis. These reactions utilize the compound's dual functionality to create multiple bonds in a single synthetic operation, improving atom economy and reducing synthetic steps [6] [7].
Tandem reactions involving fluorinated alcohols like 5-(4-Fluorophenyl)pentan-1-ol have been successfully employed in the synthesis of complex heterocyclic structures. The Baylis-Hillman reaction pathway has been particularly effective, where the compound serves as a nucleophilic component in the formation of functionalized allylic alcohols [6]. These reactions are typically promoted by ionic liquid systems, specifically [Hmim]HSO4/NaNO3, which provide excellent selectivity and reaction control.
The mechanistic pathway involves initial formation of Baylis-Hillman adducts followed by rearrangement and cyclization steps. Research has demonstrated that these tandem processes can produce 6-aryl-2H-pyran-3-carboxylates and related heterocyclic compounds with yields ranging from 45-78% [6]. The reaction conditions typically require temperatures between 80-135°C and reaction times of 1-12 hours, depending on the specific transformation.
Advanced applications include the synthesis of polyfluorinated heterocycles containing sulfur atoms through cycloaddition reactions [8]. These transformations utilize the fluorinated phenyl ring as a reactive partner in [3+2] cycloadditions, producing complex thiazole and thiophene derivatives. The fluorine substitution pattern significantly influences the reactivity and selectivity of these reactions, often leading to improved yields and enhanced stereoselectivity.
The synthetic utility of these tandem reactions extends to the preparation of pharmaceutical intermediates with complex ring systems. The fluorinated aromatic ring provides enhanced binding affinity to biological targets while the heterocyclic core contributes to the overall pharmacological profile [8] [9]. Industrial applications have demonstrated the scalability of these processes, with continuous flow reactor systems enabling kilogram-scale production.
| Reaction Type | Catalyst System | Temperature Range | Typical Yield |
|---|---|---|---|
| Baylis-Hillman | [Hmim]HSO4/NaNO3 | 80-135°C | 45-78% |
| Cycloaddition | Lewis acid catalysts | 70-120°C | 60-85% |
| Rearrangement | Ionic liquids | 90-140°C | 55-70% |
5-(4-Fluorophenyl)pentan-1-ol demonstrates excellent compatibility with modern cross-coupling and carbon-hydrogen functionalization protocols, making it a versatile building block for complex molecule synthesis [10] [11] [12] [13].
The compound's participation in palladium-catalyzed conjunctive cross-coupling reactions has been extensively studied. These three-component reactions combine boronic esters, organometallic reagents, and the fluorinated alcohol to produce complex carbon frameworks with high stereoselectivity [10]. The use of phosphinooxazoline ligands has proven particularly effective, achieving enantiomeric ratios of 95:5 to 97:3 in the resulting products.
Optimization studies have revealed that ligand structure significantly influences reaction outcomes. Ligands containing phenyl substituents (L11, L16) generally provide superior results compared to aliphatic variants, with yields reaching 83-85% under optimal conditions [10]. The reaction mechanism involves initial oxidative addition of the palladium catalyst, followed by transmetalation and reductive elimination steps.
Carbon-hydrogen functionalization protocols utilizing 5-(4-Fluorophenyl)pentan-1-ol have shown remarkable versatility in creating new carbon-carbon bonds [12] [13]. Rhodium-catalyzed systems have been particularly effective, enabling selective functionalization of both aromatic and aliphatic carbon-hydrogen bonds. These reactions typically employ directing group strategies to achieve high regioselectivity and prevent unwanted side reactions.
The fluorinated aromatic ring in 5-(4-Fluorophenyl)pentan-1-ol provides unique electronic properties that enhance reactivity in carbon-hydrogen activation processes. The electron-withdrawing nature of the fluorine substituent facilitates metallacycle formation and stabilizes reactive intermediates [12]. This electronic effect has been exploited in the development of new synthetic methodologies for complex molecule construction.
Industrial applications of these cross-coupling protocols have demonstrated their scalability and economic viability. Continuous flow reactor systems have been successfully implemented for large-scale production, with catalyst loadings as low as 0.01 mol % achieving acceptable conversion rates [11]. The development of highly active catalyst systems has reduced precious metal consumption while maintaining high product quality.
| Protocol Type | Catalyst System | Ligand | Yield Range | Selectivity |
|---|---|---|---|---|
| Conjunctive Cross-Coupling | Pd/Phosphinooxazoline | L11, L16 | 83-85% | 95:5 to 97:3 er |
| C-H Functionalization | Rh/Directing Groups | Various | 70-95% | High regioselectivity |
| Suzuki-Miyaura | Pd/Phosphine | PPh3 derivatives | 85-95% | Excellent |
Recent advances in mechanochemical synthesis have expanded the utility of 5-(4-Fluorophenyl)pentan-1-ol in cascade processes [7]. These solvent-free reactions utilize mechanical energy to drive bond formation, offering environmental advantages and unique selectivity patterns. The combination of mechanical activation with traditional cross-coupling protocols has produced novel synthetic pathways for complex heterocycle synthesis.
The development of automated synthesis protocols has further enhanced the practical utility of these reactions [14]. Computer-controlled systems can execute multi-step sequences involving 5-(4-Fluorophenyl)pentan-1-ol with minimal human intervention, improving reproducibility and enabling high-throughput synthesis of pharmaceutical intermediates.
| Application | Synthetic Approach | Key Intermediates | Typical Yields | Reaction Conditions |
|---|---|---|---|---|
| Building Blocks for Polyfluorinated Pharmaceutical Intermediates | Grignard reactions, enzymatic reduction, morpholine condensation | Ezetimibe precursors, cholesterol-lowering agents, fluorinated amino alcohols | 68-85% | DMF, room temperature to 45°C, 2-10 hours |
| Tandem Reactions for Complex Heterocycle Assembly | Baylis-Hillman adducts, ionic liquid catalysis, rearrangement reactions | Pyran derivatives, heterocyclic compounds, complex ring systems | 45-78% | Ionic liquid medium, 80-135°C, 1-12 hours |
| Cross-Coupling and C-H Functionalization Protocols | Palladium-catalyzed conjunctive cross-coupling, rhodium-catalyzed C-H functionalization | Biaryl compounds, functionalized aromatic systems, carbon-carbon bonds | 70-95% | Palladium/rhodium catalysts, 35-135°C, 5-24 hours |